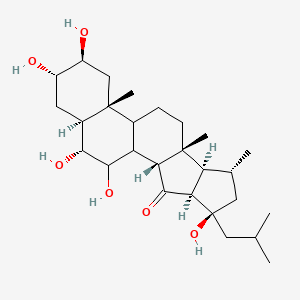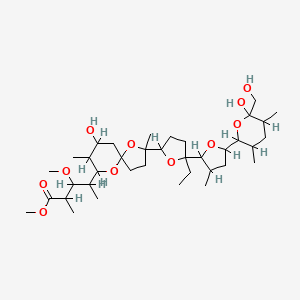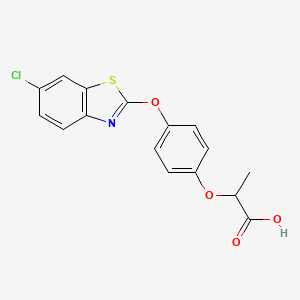
Fenthiaprop
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenthiaprop is an aromatic ether. It has a role as a phenoxy herbicide.
Scientific Research Applications
Ecological Impact Assessment
Jayasundara and Pathiratne (2008) evaluated the ecological risk of fenthion, a mosquito larvicide, on Nile tilapia in Sri Lanka. Repeated applications of fenthion resulted in negative health effects on the fish, such as depressed condition factor and brain acetylcholinesterase activity, along with notable histopathological changes (Jayasundara & Pathiratne, 2008).
Herbicide Resistance Studies
Letouzé and Gasquez (2001) conducted research on fenoxaprop-P-ethyl resistance in blackgrass. The study revealed resistance to the herbicide conferred by two dominant and independent nuclear genes, suggesting complex mechanisms of resistance (Letouzé & Gasquez, 2001).
Residue Analysis in Agriculture
Lucini and Molinari (2010) developed an analytical method to determine residues of fenoxaprop-P-ethyl, its safener isoxadifen-ethyl, and their metabolites in rice. This study is crucial for understanding the environmental and health impacts of these compounds in food crops (Lucini & Molinari, 2010).
Pesticide Biodegradation
Dong et al. (2015) isolated a fenthion-degrading strain, Acinetobacter sp. DL-2, and identified a novel FE hydrolase gene. This research provides insight into the biodegradation of fenoxaprop-P-ethyl, an essential step for environmental remediation (Dong et al., 2015).
Impact on Non-Target Species
Amaral et al. (2012) studied the effects of fenthion on the energy metabolism and liver morphology of frugivorous bats. Their findings indicate that fenthion can affect some components of energy metabolism and promote alterations in hepatocyte morphology in non-target species like bats (Amaral et al., 2012).
Drought Conditions and Herbicide Phytotoxicity
Radchenko, Sychuk, and Morderer (2014) investigated the phytotoxic effects of fenoxaprop under drought conditions in oat plants. They found that reduced water supply significantly lowered the phytotoxic action of fenoxaprop, demonstrating the interaction between environmental factors and herbicide effectiveness (Radchenko, Sychuk, & Morderer, 2014).
properties
CAS RN |
73519-50-3 |
|---|---|
Product Name |
Fenthiaprop |
Molecular Formula |
C16H12ClNO4S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid |
InChI |
InChI=1S/C16H12ClNO4S/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) |
InChI Key |
WHWHBAUZDPEHEM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





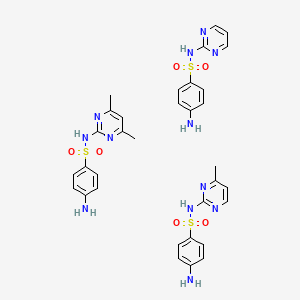
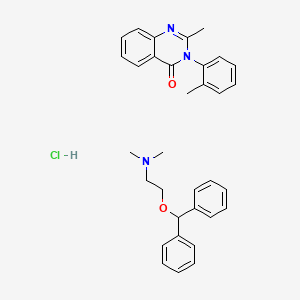

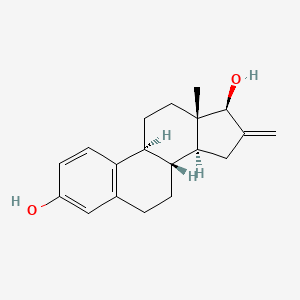
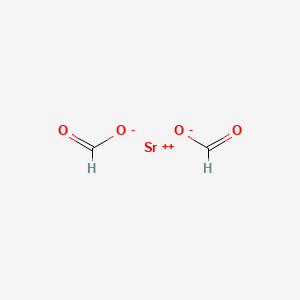

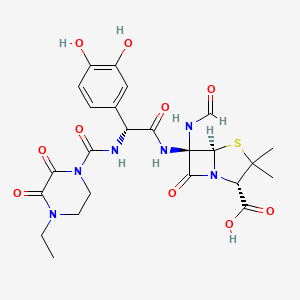


![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1222637.png)
